Bisnafide
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Overview
Description
Bisnafide is a bis-naphthalimide derivative developed by Bristol-Myers Squibb as a potential anticancer agent. It acts as a DNA intercalator and topoisomerase II inhibitor, which means it can insert itself between DNA bases and inhibit the enzyme topoisomerase II, respectively . This compound has been studied in phase I clinical trials for its efficacy in treating pediatric patients with refractory solid tumors .
Preparation Methods
The synthesis of bisnafide involves a series of chemical reactions. Initially, the synthesis was performed using a batch process, but it was later changed to a continuous process to improve yield and purity . The final step of the synthesis involves the use of dimethyl sulfoxide as a reaction solvent . The continuous process has been shown to produce drug substances of equivalent or greater purity compared to the batch process .
Chemical Reactions Analysis
Bisnafide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bisnafide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used as a model compound for studying DNA intercalation and topoisomerase II inhibition.
Biology: It is used in research to understand the mechanisms of DNA intercalation and enzyme inhibition.
Medicine: This compound has been studied as a potential anticancer agent in clinical trials.
Industry: The compound is used in the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
Bisnafide exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the enzyme from relieving the torsional strain in DNA during replication and transcription, leading to DNA damage and cell death . The molecular targets of this compound include DNA and topoisomerase II .
Comparison with Similar Compounds
Bisnafide is part of the bis-naphthalimide family, which includes other compounds like elinafide . These compounds share similar mechanisms of action but differ in their potency and clinical efficacy . This compound is unique in its ability to intercalate into DNA and inhibit topoisomerase II, making it a promising candidate for anticancer therapy .
Similar compounds include:
Properties
CAS No. |
144849-63-8 |
---|---|
Molecular Formula |
C32H28N6O8 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
InChI Key |
PXBZKHOQHTVCSQ-QZTJIDSGSA-N |
Isomeric SMILES |
C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Canonical SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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